![molecular formula C23H16Na2O7 B8022338 disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;hydrate](/img/structure/B8022338.png)
disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;hydrate is a chemical compound with a unique structure and properties that make it of interest in various scientific fields
Chemical Reactions Analysis
disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are often tailored to the specific functional groups present in the compound. The major products formed from these reactions depend on the specific reagents and conditions used. For example, tandem mass spectrometry (MS) techniques, such as collision-induced dissociation (CID), are employed to unveil structural details and analyze the reaction products .
Scientific Research Applications
disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;hydrate has a wide range of scientific research applications. It is used in metabolomics and lipidomics to identify bioactive metabolites and lipids . The compound’s structural annotation is key to linking specific molecular entities to defined biochemical functions or phenotypes. Additionally, this compound is utilized in advanced tandem mass spectrometry methodologies, which combine concepts from optical spectroscopy and derivatization strategies to offer full structural characterization of metabolites and lipids .
Mechanism of Action
The mechanism of action of disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;hydrate involves its interaction with specific molecular targets and pathways. For instance, bisphosphonates, a class of compounds similar to this compound, are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . This mechanism highlights the compound’s potential effects on bone metabolism and related pathways.
Comparison with Similar Compounds
disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;hydrate can be compared with other similar compounds, such as bisphosphonates like zoledronic acid and tranexamic acid. These compounds share similar mechanisms of action but differ in their specific molecular targets and pathways . The uniqueness of this compound lies in its specific structural features and the advanced techniques used for its analysis and characterization.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable compound for research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
disodium;4-[(3-carboxylato-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6.2Na.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;;1H2/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSGXVJKQBSMT-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])O)O)C(=O)[O-].O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Na2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate](/img/structure/B8022259.png)
![6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate](/img/structure/B8022264.png)

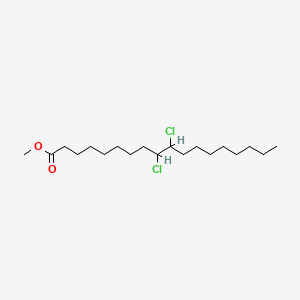
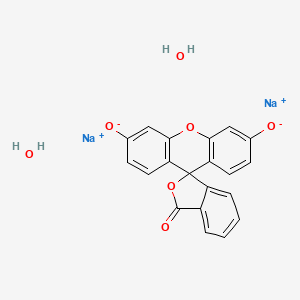

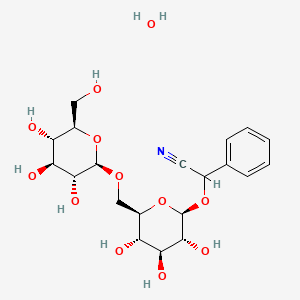
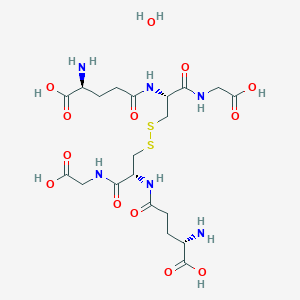
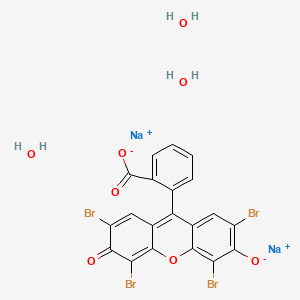


![[2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B8022353.png)

![sodium;2-[(Z)-(3-bromo-4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(3-bromo-2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B8022365.png)
